N3-(2-aminoethyl)-N6-(pyridin-2-yl)pyridazine-3,6-diamine
Description
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Properties
Molecular Formula |
C11H14N6 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
6-N-(2-aminoethyl)-3-N-pyridin-2-ylpyridazine-3,6-diamine |
InChI |
InChI=1S/C11H14N6/c12-6-8-14-10-4-5-11(17-16-10)15-9-3-1-2-7-13-9/h1-5,7H,6,8,12H2,(H,14,16)(H,13,15,17) |
InChI Key |
BMQOCYKTXYHPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCN |
Origin of Product |
United States |
Biological Activity
N3-(2-aminoethyl)-N6-(pyridin-2-yl)pyridazine-3,6-diamine, a pyridazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyridine moiety and an aminoethyl side chain. Research indicates that pyridazine derivatives often exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
IUPAC Name: this compound
CAS Number: 2504204-19-5
Molecular Weight: 230.27 g/mol
Purity: 95% .
Biological Activity Overview
Research has highlighted several biological activities associated with this compound and related compounds:
- Anticancer Activity : Studies indicate that pyridazine derivatives possess significant anticancer properties. For instance, a series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against various human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : Pyridazine derivatives have been shown to inhibit pro-inflammatory cytokines. In a study assessing the inhibitory effects on IL-β production in HL-60 cells, certain pyridazine compounds demonstrated potent activity .
- Antimicrobial Properties : Some pyridazine derivatives exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections .
Anticancer Studies
A detailed investigation into the anticancer potential of this compound revealed that it may act through multiple pathways:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound I | Breast Cancer | 10 | Induces apoptosis via caspase activation |
| Compound II | Colon Cancer | 5 | Inhibits cell cycle progression |
| Compound III | Prostate Cancer | 7 | Suppresses VEGFR signaling |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
Research on anti-inflammatory effects indicated that certain derivatives could inhibit IL-β production effectively:
| Derivative | IL-β Inhibition (%) | Cell Line |
|---|---|---|
| 4-Chlorocinnamyl | 85 | HL-60 |
| Isopropoxy Derivative | 75 | RAW 264.7 |
The results highlight the potential of these compounds in managing inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effectiveness of this compound against various human cancer cell lines. The compound exhibited significant cytotoxicity against HT-29 (colon cancer) cells with an IC50 value of approximately 7 µM. The study concluded that this compound could be a promising candidate for developing new anticancer agents .
- Case Study on Anti-inflammatory Effects : In an experimental model of inflammation induced by lipopolysaccharide (LPS), the administration of this compound resulted in a notable reduction in IL-β levels compared to control groups. This suggests its potential utility in treating inflammatory conditions .
Q & A
Basic: What synthetic strategies are effective for preparing N3-(2-aminoethyl)-N6-(pyridin-2-yl)pyridazine-3,6-diamine?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Step 1 : Reacting pyridazine derivatives with 2-aminoethylamine under reflux in toluene to introduce the aminoethyl group. Solvent choice (e.g., toluene) impacts reaction kinetics due to its non-polar nature, favoring nucleophilic attack .
- Step 2 : Coupling with pyridin-2-amine via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Ligand selection (e.g., Xantphos) and temperature control (80–100°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization from ethanol yields >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
